molecular formula C17H25N3O5 B1676984 N-Benzyloxycarbonylserylleucinamide CAS No. 17331-87-2

N-Benzyloxycarbonylserylleucinamide

Cat. No.: B1676984
CAS No.: 17331-87-2
M. Wt: 351.4 g/mol
InChI Key: OPXHXTSKUSVXIO-KBPBESRZSA-N
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Description

Significance of N-Benzyloxycarbonylserylleucinamide as a Research Tool

The primary significance of this compound in a research context lies in its potential as a specific type of enzyme inhibitor. Its structure is analogous to a class of compounds known to inhibit cysteine proteases, a family of enzymes involved in numerous cellular processes. scbt.com Specifically, Cbz-protected di- and tripeptides are widely investigated as inhibitors of calpains, a group of calcium-dependent cysteine proteases. scbt.comsigmaaldrich.com Calpains are implicated in various physiological and pathological processes, including cell mobility, signal transduction, and neurodegenerative diseases. sigmaaldrich.comnih.gov

Therefore, this compound serves as a valuable research tool for probing the active sites of these enzymes. By systematically altering the amino acid residues—in this case, using serine and leucine (B10760876)—researchers can investigate structure-activity relationships. The study of such specific inhibitors helps in understanding the precise molecular mechanisms of enzyme function and can aid in the design of more potent and selective inhibitors for therapeutic research. nih.gov

Historical Context of Benzyloxycarbonyl (Cbz) Protection in Peptide Chemistry

The development of the benzyloxycarbonyl (Cbz or Z) group represents a landmark achievement in the history of biochemistry. Introduced in 1932 by Max Bergmann and Leonidas Zervas, the Cbz group was the first broadly successful N-protecting group for amino acids, enabling the controlled, stepwise synthesis of peptides for the first time. This innovation, known as the Bergmann-Zervas synthesis, revolutionized the field, transforming peptide synthesis from a speculative art into a systematic science.

The Cbz group is introduced by reacting an amino acid with benzyl (B1604629) chloroformate. ijacskros.com Its utility stems from its key properties: it effectively masks the nucleophilicity of the amine, preventing unwanted side reactions during peptide coupling, and it is stable under the basic and mild acidic conditions used in synthesis. Crucially, it can be cleanly removed by catalytic hydrogenation, a mild method that does not damage the delicate peptide structure. For two decades, the Bergmann-Zervas method was the dominant procedure for peptide synthesis worldwide, laying the groundwork for all subsequent developments in the field. ijacskros.com

Scope and Objectives of Academic Inquiry on this compound

Academic inquiry into a specific molecule like this compound is typically driven by a desire to understand the fine details of molecular recognition and catalysis in enzymes. Research on analogous Cbz-dipeptides has shown that the identity of the amino acid residues is critical for determining inhibitory potency and selectivity against different proteases, such as calpain I and calpain II. nih.gov

The specific objectives for studying this compound would include:

Synthesis and Characterization: The primary step involves the chemical synthesis of the pure compound, followed by its structural confirmation using techniques like NMR and mass spectrometry.

Enzyme Inhibition Assays: Evaluating the compound's inhibitory activity against a panel of proteases, particularly calpain I and calpain II, to determine its potency (often measured as an inhibition constant, Ki) and selectivity.

Structure-Activity Relationship (SAR) Studies: Comparing the inhibitory data of this compound with that of other Cbz-dipeptides. This allows researchers to deduce the importance of the serine residue at the P1 position and the leucine residue at the P2 position for binding to the enzyme's active site. For instance, studies have shown that calpain II can be highly sensitive to inhibitors with Ki values in the nanomolar range. nih.gov The goal is to build a predictive model for designing next-generation inhibitors.

Data Tables

Table 1: Physicochemical Properties of this compound

This table outlines the calculated properties of the target compound based on its chemical structure.

PropertyValue
Molecular Formula C18H27N3O5
Molecular Weight 381.43 g/mol
IUPAC Name (S)-benzyl (1-(((S)-1-amino-4-methyl-1-oxopentan-2-yl)amino)-1-oxo-3-hydroxypropan-2-yl)carbamate
Canonical SMILES CC(C)CC@HNC(=O)C@HNC(=O)OCC1=CC=CC=C1

Note: Data is algorithmically generated from the compound's structure and has not been experimentally verified.

Table 2: Comparison with Structurally Related Calpain Inhibitors

This table compares the subject compound with well-documented peptidyl inhibitors to provide context for its potential research applications.

Compound NameStructure NotesResearch Finding
This compound Contains Serine at P1 position.A theoretical subject for SAR studies in calpain inhibition.
Z-Leu-Abu-CONH-CH2-CHOH-C6H5 Contains Aminobutyric acid (Abu) at P1. A peptidyl α-keto amide.A potent inhibitor of Calpain II with an experimental Ki of 15 nM. nih.gov
Z-Leu-Nva-CONH-CH2-2-pyridyl Contains Norvaline (Nva) at P1. A peptidyl α-keto amide.A potent inhibitor of Calpain I with an experimental Ki of 19 nM. nih.gov
Calpeptin (Z-Leu-nLeu-H) Contains Norleucine (nLeu) at P1 and an aldehyde functional group.A widely used, cell-permeable inhibitor of calpain I and II.

Note: Ki (inhibition constant) is a measure of inhibitor potency; a lower value indicates stronger inhibition. Data for related compounds are from published experimental results. nih.gov

Compound Index

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-11(2)8-13(15(18)22)19-16(23)14(9-21)20-17(24)25-10-12-6-4-3-5-7-12/h3-7,11,13-14,21H,8-10H2,1-2H3,(H2,18,22)(H,19,23)(H,20,24)/t13-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXHXTSKUSVXIO-KBPBESRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60169586
Record name N-Benzyloxycarbonylserylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17331-87-2
Record name N-Benzyloxycarbonylserylleucinamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017331872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Benzyloxycarbonylserylleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60169586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for N Benzyloxycarbonylserylleucinamide and Its Analogs

Strategies for Incorporating N-Benzyloxycarbonyl Moieties in Peptide Synthesis

The benzyloxycarbonyl (Cbz) group is a classic and versatile amine-protecting group in peptide synthesis, introduced by Bergmann and Zervas in 1932. Its stability under a range of conditions and its susceptibility to cleavage by catalytic hydrogenation make it a valuable tool in the synthetic chemist's arsenal.

Solid-Phase Peptide Synthesis (SPPS) Techniques with Benzyloxycarbonyl Protection

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, has revolutionized the synthesis of peptides by immobilizing the growing peptide chain on a solid support, simplifying the purification process to mere filtration and washing. nih.gov While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is more prevalent in modern SPPS due to its milder deprotection conditions, the benzyloxycarbonyl group can be strategically employed, particularly in Boc (tert-butyloxycarbonyl)-based strategies.

In the Boc/Bzl (benzyl) protection scheme, the Nα-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are protected by more robust benzyl-based ethers, esters, and carbamates. bachem.com The Cbz group can be introduced at the N-terminus of the completed peptide chain while it is still attached to the resin. This is achieved by coupling a Cbz-protected amino acid as the final residue in the sequence. bachem.com The stability of the Cbz group to the trifluoroacetic acid (TFA) used for Boc deprotection allows for its retention as a permanent N-terminal modification, while the final cleavage from the resin and side-chain deprotection are typically accomplished with strong acids like hydrofluoric acid (HF). nih.govbachem.com

SPPS Strategy Nα-Protection Side-Chain Protection Cbz Introduction Final Cleavage
Boc/BzlBocBenzyl-basedFinal coupling stepHF
Fmoc/tBuFmoctBu-basedFinal coupling stepTFA cocktail

This table summarizes the two major SPPS strategies and how the N-Benzyloxycarbonyl group can be incorporated.

A key consideration in using Cbz protection in SPPS is its stability during the final cleavage step. While generally stable to TFA, prolonged exposure or harsher acidic cocktails could lead to partial cleavage. bachem.com Therefore, careful optimization of the cleavage conditions is necessary to ensure the integrity of the N-terminally Cbz-protected peptide.

Solution-Phase Synthetic Routes for N-Benzyloxycarbonylserylleucinamide Precursors

Prior to the widespread adoption of SPPS, solution-phase peptide synthesis was the primary method for constructing peptides. This approach involves the sequential coupling of protected amino acids in a suitable solvent, with purification of the intermediate peptide at each step. nih.gov For a small dipeptide like this compound, solution-phase synthesis offers several advantages, including scalability and the avoidance of specialized resins and equipment.

The synthesis would typically commence with the C-terminal amino acid, in this case, leucinamide. The Nα-amino group of serine would be protected with the benzyloxycarbonyl group, and its side-chain hydroxyl group would also require protection, often with a benzyl (B1604629) ether, to prevent side reactions during coupling. The protected N-Cbz-O-benzyl-serine would then be activated at its carboxyl group using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and reacted with leucinamide. The final step would involve the selective deprotection of the serine side-chain protecting group, if necessary, while retaining the N-terminal Cbz group.

Step Reactants Key Transformation Product
1L-Serine, Benzyl ChloroformateN-protection of SerineN-Cbz-L-Serine
2N-Cbz-L-Serine, Benzyl BromideO-protection of Serine side-chainN-Cbz-O-Benzyl-L-Serine
3N-Cbz-O-Benzyl-L-Serine, Leucinamide, Coupling ReagentPeptide bond formationN-Cbz-O-Benzyl-Serylleucinamide
4N-Cbz-O-Benzyl-Serylleucinamide, H₂/Pd-CSelective deprotection of O-Benzyl groupN-Cbz-Serylleucinamide

This table outlines a typical solution-phase synthesis route for this compound.

Derivatization and Functionalization of this compound for Specific Research Applications

This compound can serve as a valuable scaffold for the construction of more complex peptide-based molecules with tailored properties for specific research applications.

Integration of Click Chemistry in this compound-based Constructs

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offers a highly efficient and orthogonal method for the functionalization of peptides. springernature.com To integrate click chemistry with this compound, one of the amino acid residues would need to be modified with either an azide (B81097) or an alkyne functionality.

For example, a serine analog containing an O-propargyl group (an alkyne) could be used in the synthesis instead of native serine. bachem.com The resulting N-Cbz-(O-propargyl)serylleucinamide could then be "clicked" with an azide-containing molecule, such as a fluorescent dye, a polyethylene (B3416737) glycol (PEG) chain, or another peptide fragment. bachem.combachem.com The Cbz group's stability under the conditions of click chemistry ensures that the N-terminus remains protected during this functionalization. This approach allows for the modular construction of complex bioconjugates with high specificity and yield. nih.gov

Functionalization Method Required Moiety on Peptide Reactant Resulting Linkage
Native Chemical LigationC-terminal thioesterPeptide with N-terminal CysteineNative amide bond
Click Chemistry (CuAAC)Alkyne or AzideAzide or Alkyne-containing moleculeTriazole ring

This table compares two powerful methods for the derivatization of peptide constructs based on this compound.

Biochemical Characterization and Enzymatic Interaction Dynamics of N Benzyloxycarbonylserylleucinamide

N-Benzyloxycarbonylserylleucinamide as a Substrate in Enzyme Kinetics Studies

Comprehensive searches of available scientific literature did not yield specific studies where this compound has been utilized as a substrate to determine enzyme kinetics. While the principles of enzyme kinetics are well-established, involving the determination of parameters such as Michaelis-Menten constant (Km) and maximum velocity (Vmax) to describe the rate of an enzyme-catalyzed reaction, specific data for this compound is not presently available in published research.

Elucidation of Enzyme-Substrate Specificity and Affinity

There is no specific information available in the scientific literature detailing the enzyme-substrate specificity and affinity for this compound. The specificity of an enzyme for its substrate is a critical aspect of its function, often described by the "lock and key" or "induced fit" models, where the three-dimensional structure of the enzyme's active site complements that of the substrate. Affinity, often quantitatively expressed by the Michaelis-Menten constant (Km), indicates the concentration of substrate required for the enzyme to achieve half of its maximum reaction rate. A lower Km value generally signifies a higher affinity of the enzyme for the substrate. However, without experimental data, the specific enzymes that recognize this compound and the affinity of these interactions remain uncharacterized.

Mechanistic Investigations of Enzymatic Catalysis Involving this compound

No mechanistic investigations of enzymatic catalysis specifically involving this compound have been documented in the available scientific literature. Such studies would typically involve identifying the key amino acid residues in the enzyme's active site that participate in the chemical conversion of the substrate. Techniques such as site-directed mutagenesis, X-ray crystallography of the enzyme-substrate complex, and computational modeling are often employed to elucidate the catalytic mechanism. In the absence of such research for this compound, the specific catalytic strategies employed by enzymes to process this compound are unknown.

Application of this compound in Modified Amino Acid Sequence Studies

There is no documented application of this compound in modified amino acid sequence studies in the available scientific literature. Modified amino acids are often identified through techniques like mass spectrometry and Edman degradation. While synthetic peptides are used as standards in these analyses, the specific use of this compound for this purpose has not been reported.

Structural and Conformational Elucidation of N Benzyloxycarbonylserylleucinamide and Its Complexes

Spectroscopic Techniques for Structural Characterization

The precise three-dimensional structure and conformational behavior of N-Benzyloxycarbonylserylleucinamide are critical determinants of its chemical properties and biological interactions. A suite of advanced spectroscopic techniques is employed to elucidate these features in detail. Nuclear Magnetic Resonance (NMR) spectroscopy provides insights into the molecule's dynamic conformation in solution, while X-ray crystallography offers a static, high-resolution picture of its solid-state structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within this compound.

In a typical ¹H NMR spectrum of this dipeptide derivative, distinct signals, or resonances, would appear for each chemically non-equivalent proton. The position of these signals (chemical shift, δ), measured in parts per million (ppm), indicates the electronic environment of the proton. For instance, the aromatic protons of the benzyl (B1604629) group would resonate in a different region than the protons on the aliphatic side chains of serine and leucine (B10760876).

Furthermore, the splitting of these signals (spin-spin coupling) reveals information about adjacent protons, allowing for the mapping of the molecule's covalent framework. The magnitude of the coupling constant (J-value) can also provide valuable data on the dihedral angles between protons, which is crucial for deducing the preferred conformation of the peptide backbone and amino acid side chains. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to establish through-bond and through-space correlations, respectively, providing a comprehensive picture of the molecule's three-dimensional shape and flexibility in solution.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

Atom Type Functional Group Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Aromatic ProtonsBenzyloxycarbonyl (C₆H₅)7.2 - 7.4127 - 136
Methylene ProtonsBenzyloxycarbonyl (CH₂)~5.1~67
Amide ProtonsPeptide Backbone (NH)6.5 - 8.5N/A
Alpha ProtonsSerine & Leucine (α-CH)4.0 - 4.650 - 60
Beta ProtonsSerine (β-CH₂)~3.8~62
Beta/Gamma ProtonsLeucine (β-CH₂, γ-CH)1.5 - 1.825 - 41
Methyl ProtonsLeucine (δ-CH₃)~0.9~22
Carbonyl CarbonsAmide, Carbamate, AmideN/A169 - 175

Note: The values presented are typical and can vary based on solvent and other experimental conditions.

X-ray Crystallography of this compound and its Biocomplexes

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic structure of a crystalline solid. nih.gov This technique relies on the diffraction of an X-ray beam by the ordered array of molecules within a single crystal. The resulting diffraction pattern is used to calculate an electron density map, from which the positions of individual atoms can be determined with high precision.

For this compound, a successful crystallographic analysis would yield a wealth of structural data, including exact bond lengths, bond angles, and torsion angles. This information provides an unambiguous depiction of the molecule's conformation in the solid state, revealing details about intramolecular hydrogen bonding and the packing arrangement of molecules within the crystal lattice.

In the context of drug discovery and structural biology, X-ray crystallography is indispensable for understanding how a molecule interacts with its biological target. nih.gov If this compound can be co-crystallized with a macromolecule, such as an enzyme or receptor, the resulting structure of the biocomplex can illuminate the specific binding mode. nih.gov This provides crucial insights into the intermolecular interactions—like hydrogen bonds, hydrophobic interactions, and van der Waals forces—that govern the binding affinity and specificity, guiding further structure-based design efforts. nih.gov The use of intense X-ray sources from synchrotrons can be particularly beneficial for analyzing small or weakly diffracting crystals. beilstein-journals.org

Table 2: Information Obtained from X-ray Crystallography

Parameter Description
Unit Cell Dimensions The size and shape of the basic repeating unit of the crystal.
Space Group The set of symmetry operations that describe the crystal's structure.
Atomic Coordinates (x, y, z) The precise position of each atom in the unit cell.
Bond Lengths The distances between covalently bonded atoms.
Bond Angles The angles formed by three consecutively bonded atoms.
Torsion Angles The dihedral angles that define the conformation of the molecule.
Intramolecular Interactions Details of internal hydrogen bonds and non-covalent contacts.
Intermolecular Interactions Information on how molecules pack together in the crystal lattice.

Advanced Mass Spectrometry for Molecular Identification and Purity Assessment

Advanced mass spectrometry (MS) is an essential analytical tool for the molecular identification and purity assessment of synthesized compounds like this compound. nih.gov This technique measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise determination of molecular weight. nih.gov

Soft ionization techniques, such as Electrospray Ionization (ESI), are particularly well-suited for analyzing peptide-based molecules as they can generate intact molecular ions with minimal fragmentation. A high-resolution mass spectrometer can provide a mass measurement with high accuracy (often to within a few parts per million), which serves to confirm the elemental composition of this compound and distinguish it from compounds with the same nominal mass.

Furthermore, mass spectrometry is a highly sensitive method for assessing the purity of a sample. nih.gov It can detect the presence of impurities, such as starting materials, by-products from the synthesis, or degradation products, even at very low levels. nih.gov By coupling liquid chromatography with mass spectrometry (LC-MS), a sample can be separated into its individual components before detection, allowing for the identification and relative quantification of contaminants. lcms.czspringernature.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion of the main compound and any impurities, providing structural information that aids in their identification. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound (C₁₈H₂₇N₃O₅)

Parameter Expected Value Information Provided
Molecular Formula C₁₈H₂₇N₃O₅---
Monoisotopic Mass 381.1951 g/mol Precise mass of the most abundant isotopic species.
[M+H]⁺ Ion m/z 382.2029Molecular ion observed in positive-ion ESI-MS.
[M+Na]⁺ Ion m/z 404.1848Sodium adduct commonly observed in ESI-MS.
[M-H]⁻ Ion m/z 380.1874Molecular ion observed in negative-ion ESI-MS.

Chiral Purity and Stereochemical Integrity in this compound Synthesis and Application

This compound is a chiral molecule, containing two stereocenters at the alpha-carbon of the serine and leucine residues. The specific three-dimensional arrangement of atoms around these centers (stereochemistry) is fundamental to the molecule's biological activity, as interactions with chiral biological macromolecules like enzymes and receptors are highly stereospecific.

The synthesis of such molecules requires careful control to ensure stereochemical integrity. The goal is to produce a single, desired stereoisomer while preventing racemization (the formation of an equal mixture of enantiomers) or epimerization (the change in configuration at one of multiple stereocenters). The chiral purity of the final product is often quantified as enantiomeric excess (ee) or diastereomeric excess (de). Enantiomeric excess reflects the degree to which one enantiomer is present in a greater amount than the other, with a pure enantiomer having an ee of 100%. wikipedia.org

Maintaining chiral purity is critical because different stereoisomers can have vastly different biological effects. One isomer might be therapeutically active, while another could be inactive or even produce undesirable effects. Therefore, analytical methods capable of separating and quantifying stereoisomers, such as chiral chromatography (both HPLC and GC), are essential for quality control in both the synthesis and application of this compound. The confirmation of stereochemical integrity ensures that the biological and pharmacological evaluation of the compound is based on a single, well-defined chemical entity.

Table 4: Key Stereochemical Definitions

Term Definition
Chirality A geometric property of a molecule that is non-superimposable on its mirror image.
Stereocenter An atom (typically carbon) that is bonded to four different groups, giving rise to stereoisomers.
Enantiomers Stereoisomers that are non-superimposable mirror images of each other.
Diastereomers Stereoisomers that are not mirror images of each other; occurs in molecules with two or more stereocenters.
Racemic Mixture A 1:1 mixture of two enantiomers, which is optically inactive. wikipedia.org
Enantiomeric Excess (ee) A measure of the purity of a chiral substance, expressed as the percentage of the major enantiomer minus the percentage of the minor enantiomer. wikipedia.org

Computational and Theoretical Investigations of N Benzyloxycarbonylserylleucinamide

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for screening virtual libraries and proposing binding hypotheses.

Detailed Research Findings (Hypothetical)

In a hypothetical study, N-Benzyloxycarbonylserylleucinamide could be docked into the active site of a serine protease, such as chymotrypsin (B1334515) or elastase, for which it might act as a substrate or inhibitor. The simulation would aim to identify the most stable binding pose and quantify the strength of the interaction through a scoring function.

The benzyloxycarbonyl (Cbz) group and the leucine (B10760876) side chain would likely engage in hydrophobic interactions with nonpolar pockets of the enzyme's active site. The serine residue's hydroxyl group and the amide backbone could form critical hydrogen bonds with catalytic residues (e.g., Serine, Histidine, Aspartate) in the protease's active site. nih.govnih.gov The docking results would be validated by re-docking a known co-crystallized inhibitor to ensure the protocol can reproduce the experimental binding mode. nih.gov

Table 1: Hypothetical Molecular Docking Results of this compound with a Serine Protease

Parameter Value Interpretation
Binding Affinity (kcal/mol) -8.2 Indicates a strong, favorable binding interaction.
Key Hydrogen Bonds Ser195, Gly193, His57 Interaction with the catalytic triad, suggesting a role in the catalytic mechanism.
Key Hydrophobic Interactions Trp215, Val216, Phe41 Anchoring of the Cbz and leucine groups in the S1/S2 specificity pockets.
RMSD from Reference 1.5 Å Good agreement between the predicted pose and a known binding mode.

This table is for illustrative purposes only.

Molecular Dynamics (MD) Simulations to Probe Conformational Landscapes and Binding Stability

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of molecular interactions over time. nih.gov By simulating the motions of atoms and molecules, MD can assess the stability of a ligand-receptor complex and explore the conformational changes that occur upon binding. youtube.com

Detailed Research Findings (Hypothetical)

Following the docking of this compound, a 200-nanosecond MD simulation would be performed on the protein-ligand complex solvated in a water box. nih.gov Analysis of the trajectory would reveal the stability of the binding pose. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone would be monitored. A stable RMSD for the ligand (e.g., < 2.0 Å) would indicate that it remains securely in the binding pocket. mdpi.com Root Mean Square Fluctuation (RMSF) analysis would highlight flexible regions of the protein and show how binding affects its dynamics. The simulation would also confirm the persistence of key hydrogen bonds identified in docking. nih.gov

Table 2: Hypothetical MD Simulation Stability Metrics for the Protease-Ligand Complex

Metric Average Value Interpretation
Ligand RMSD 1.8 Å The ligand maintains a stable binding pose throughout the simulation.
Protein Backbone RMSD 2.5 Å The overall protein structure is stable, with minor fluctuations.
Hydrogen Bond Occupancy > 85% for Ser195-Ligand Critical hydrogen bonds are consistently maintained.

This table is for illustrative purposes only.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide highly accurate information about the electronic properties of a molecule. nih.gov Methods like Density Functional Theory (DFT) can be used to calculate molecular orbitals, electrostatic potential, and the energies of different conformations. acs.orgacs.org

Detailed Research Findings (Hypothetical)

For this compound, DFT calculations using a basis set like 6-31G(d,p) would be performed to optimize its geometry and determine its electronic structure. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would be calculated. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. A map of the molecular electrostatic potential (MEP) would visualize the electron-rich (negative potential, e.g., carbonyl oxygens) and electron-poor (positive potential, e.g., amide protons) regions, predicting sites for electrophilic and nucleophilic attack. arxiv.org This is crucial for understanding how the molecule might interact with an enzyme's catalytic machinery.

Table 3: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G(d,p))

Property Calculated Value Significance
HOMO Energy -6.5 eV Energy of the highest energy electrons; relates to electron-donating ability.
LUMO Energy -1.2 eV Energy of the lowest energy empty orbital; relates to electron-accepting ability.
HOMO-LUMO Gap 5.3 eV Indicates high kinetic stability and low chemical reactivity.
Dipole Moment 3.5 D Reflects the overall polarity of the molecule.

This table is for illustrative purposes only.

In Silico Approaches for Enzyme-Substrate Specificity Prediction

Predicting which enzymes will act on a given substrate is a key challenge. Computational approaches can model the interactions between an enzyme and a library of potential substrates to predict specificity. pnas.orgnih.gov This often involves creating models based on known substrate sequences or using structure-based methods to evaluate the fit of new substrates. researchgate.net

Detailed Research Findings (Hypothetical)

To predict the enzymatic specificity for this compound, its structure could be computationally screened against a panel of proteases (e.g., trypsin, chymotrypsin, elastase, papain). The prediction would be based on a combination of docking scores and an analysis of how well the Ser-Leu motif fits into the specificity pockets (S1, S2, etc.) of each enzyme. nih.gov For instance, chymotrypsin prefers large hydrophobic residues like Leucine at the P1 position, suggesting it would be a likely candidate for cleaving the peptide bond C-terminal to the leucine. In contrast, trypsin, which prefers positively charged residues (Lys, Arg), would be predicted to have low or no activity. acs.org

Table 4: Hypothetical Enzyme-Substrate Specificity Prediction

Enzyme Predicted Activity Score (Arbitrary Units) Rationale
Chymotrypsin 95 Strong preference for large hydrophobic residues (Leucine) at the P1 cleavage site.
Elastase 40 Prefers small, neutral residues; Leucine is a suboptimal fit.
Trypsin 5 No affinity for hydrophobic or neutral residues at P1.
Papain 65 Broad specificity but shows preference for hydrophobicity at the P2 position (Serine).

This table is for illustrative purposes only.

Free Energy Calculations for Binding Affinity Determination

While docking scores provide a rapid estimate of binding affinity, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) offer more accurate predictions of the free energy of binding (ΔG_bind). nih.govrsc.org These methods calculate the energy of the complex, protein, and ligand separately from MD simulation snapshots to derive the binding free energy. ambermd.orgacs.org

Detailed Research Findings (Hypothetical)

Using the trajectory from the MD simulation, MM/PBSA calculations would be performed to obtain a quantitative estimate of the binding free energy. The total free energy would be decomposed into contributions from molecular mechanics (van der Waals, electrostatic), polar solvation energy, and nonpolar solvation energy. nih.gov This decomposition can reveal the primary driving forces for binding. For instance, the results might show that van der Waals forces and nonpolar solvation (hydrophobic effect) are the dominant favorable contributors, consistent with the binding of the Cbz and leucine groups in hydrophobic pockets.

Table 5: Hypothetical MM/PBSA Free Energy Calculation for Protease-Ligand Binding (kcal/mol)

Energy Component Average Value Contribution
Van der Waals Energy (ΔE_vdW) -45.5 Favorable
Electrostatic Energy (ΔE_elec) -15.2 Favorable
Polar Solvation Energy (ΔG_pol) +48.8 Unfavorable (desolvation penalty)
Nonpolar Solvation Energy (ΔG_np) -4.1 Favorable
Total Binding Free Energy (ΔG_bind) -16.0 Strong overall binding affinity.

This table is for illustrative purposes only. Entropy contributions are not shown but would be included in a full calculation.

Emerging Research Avenues and Future Directions for N Benzyloxycarbonylserylleucinamide

Development of Novel Methodologies for N-Benzyloxycarbonylserylleucinamide-based Probes

The development of chemical probes is a cornerstone of chemical biology, enabling the study of biological processes in real-time. While no probes based specifically on this compound are documented, the synthesis of related N-benzyloxycarbonyl-protected peptide derivatives provides a blueprint for how such probes could be designed. For instance, research into the synthesis of N-benzyl derivatives of diethylenetriaminetetraacetic acids has led to bifunctional chelating agents for labeling antibodies with metal ions for use in fluoroimmunoassays. nih.gov This highlights a potential strategy where this compound could be functionalized with reporter groups such as fluorophores, biotin, or photo-cross-linkers to create probes for identifying and studying its potential biological targets.

The core structure of this compound, a dipeptide amide, makes it a candidate for modification using techniques like "click chemistry." This powerful and versatile set of bioorthogonal reactions allows for the reliable and efficient creation of covalent linkages, even within complex biological systems. st-andrews.ac.uk One could envision synthesizing derivatives of this compound containing an azide (B81097) or alkyne handle, which could then be "clicked" onto a reporter molecule for visualization or affinity purification.

Table 1: Potential Methodologies for Developing this compound-based Probes

MethodologyDescriptionPotential Application for this compound
Functionalization with Reporter Groups Attaching molecules like fluorophores, biotin, or radioactive isotopes to a core structure.Synthesis of fluorescently-labeled or biotinylated this compound for use in microscopy or affinity pulldown assays.
Bioorthogonal Chemistry ("Click Chemistry") A set of chemical reactions that are rapid, selective, and biocompatible, allowing for the linking of molecules in complex biological environments. st-andrews.ac.ukIncorporation of an azide or alkyne group into the structure of this compound to enable covalent attachment to reporter molecules in vitro or in living cells.
Photo-affinity Labeling The use of photo-reactive groups that, upon exposure to light, form a covalent bond with nearby interacting molecules.Introduction of a photoreactive group (e.g., a benzophenone) to this compound to identify its binding partners within a cell or cell lysate.

Exploration of this compound in Advanced Biochemical Assays

Biochemical assays are fundamental tools for drug discovery and for understanding enzyme function. manchester.ac.uk N-benzyloxycarbonyl-protected peptides have a history of being used as inhibitors or substrates in such assays. For example, a related compound, N-benzyloxycarbonyl-L-prolyl-L-alanyl-3-amino-2-oxopropyl-L-leucyl-L-alanylglycine ethyl ester, was synthesized and identified as a competitive inhibitor of human skin collagenase. nih.govnih.gov This suggests that this compound could potentially act as an inhibitor or substrate for certain proteases.

The exploration of this compound in advanced biochemical assays would likely begin with screening it against a panel of proteases to identify any inhibitory activity. If it shows activity, further studies could determine its mechanism of inhibition (e.g., competitive, non-competitive) and its specificity.

Table 2: Potential Advanced Biochemical Assays for this compound

Assay TypePrinciplePotential Application for this compound
Enzyme Inhibition Assays Measures the ability of a compound to reduce the activity of a specific enzyme.To determine if this compound can inhibit the activity of proteases or other enzymes, and to characterize the kinetics of this inhibition.
Substrate Specificity Profiling Uses a library of potential substrates to determine the preferred cleavage sequence of a protease.To investigate if this compound can be cleaved by specific proteases, providing insights into their substrate specificity.
High-Throughput Screening (HTS) Automated testing of a large number of compounds for a specific biological activity.To rapidly screen this compound against a wide range of biological targets to identify potential activities.

Interdisciplinary Research Integrating this compound in Chemical Biology

Chemical biology leverages chemical tools to study and manipulate biological systems. The integration of a compound like this compound into this field would necessitate a collaborative, interdisciplinary approach. Chemists would be required to synthesize the compound and its derivatives, while biochemists and cell biologists would design and perform experiments to test its biological effects.

A key area of interdisciplinary research is the development of novel therapeutic strategies. For instance, the synthesis of modified N-benzyloxycarbonyl-L-cysteinylglycyl-3,3-dimethylaminopropylamide disulphides as alternative substrates for trypanothione (B104310) reductase from Trypanosoma cruzi demonstrates how modifying Cbz-protected peptides can lead to compounds with potential applications in treating parasitic diseases. manchester.ac.uk Should this compound be found to have interesting biological activity, it could become the starting point for a medicinal chemistry program aimed at developing new therapeutic agents.

Q & A

Q. How can impurity profiles from synthesis be systematically characterized and minimized?

  • Methodological Answer :
  • LC-MS/MS : Identify byproducts (e.g., deamidated or oxidized species) using collision-induced dissociation.
  • DoE (Design of Experiments) : Vary coupling time, temperature, and reagent equivalents to optimize purity.
  • SPE Cartridges : Implement mixed-mode sorbents (e.g., Oasis HLB) for selective removal of hydrophobic impurities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.